alpha-Terpinene

Antioxidant ABTS assay Terpenoid

Choose alpha-Terpinene for its unique conjugated diene-driven autoxidation mechanism, delivering potent antioxidant and antimicrobial activity. With an MIC of 0.625 mg/mL against S. aureus and 2.5× higher larvicidal potency than γ-terpinene, this cyclic monoterpene is a superior selection for lipid peroxidation, antibiotic potentiation, and larvicidal formulation research. Ensure you receive ≥95% pure, clear, colorless to pale yellow liquid with verified analytical specifications.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 99-86-5
Cat. No. B1210023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Terpinene
CAS99-86-5
Synonyms1,4-p-menthadiene
alpha-terpinene
beta-terpinene
gamma-terpinene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(CC1)C(C)C
InChIInChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3
InChIKeyYHQGMYUVUMAZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in most fixed oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Terpinene (CAS 99-86-5): Key Physicochemical and Biological Properties for Scientific Procurement


alpha-Terpinene is a cyclic monoterpene hydrocarbon (C10H16, MW 136.23) characterized by a 1,3-cyclohexadiene ring system with conjugated double bonds [1]. This structural feature underpins its rapid autoxidation, which accounts for its potent antioxidant activity [2]. As a clear, colorless to pale yellow liquid with a citrus/woody odor, it has a boiling point of 173–175 °C, a density of 0.837 g/mL at 25 °C, and a vapor pressure of 2.22 hPa at 25 °C .

Why alpha-Terpinene Cannot Be Replaced by Generic Monoterpenes Without Quantitative Performance Trade-Offs


Monoterpenes with similar molecular weights and functional groups exhibit starkly divergent behaviors in antioxidant, antimicrobial, and stability assays. alpha-Terpinene's conjugated diene system confers a unique autoxidation-driven antioxidant mechanism that differs fundamentally from the radical-scavenging pathways of non-conjugated isomers like γ-terpinene or bicyclic analogs like α-pinene [1]. These differences manifest as order-of-magnitude variations in radical trapping capacity, minimum inhibitory concentrations (MIC), and larvicidal potency, making blanket substitution scientifically unsound without direct comparative data [2].

alpha-Terpinene (CAS 99-86-5): Head-to-Head Quantitative Differentiation Against Key Comparators


ABTS Radical Cation Scavenging: alpha-Terpinene Classified Among Most Potent Terpenoid Antioxidants

In a systematic structure-activity study of common terpenoids, alpha-terpinene was identified as one of the most promising antioxidants based on TEAC values and percentage scavenging of ABTS•+ radicals, outperforming numerous terpenes lacking conjugated double bonds [1]. The study concluded that the chain-breaking antioxidant activity of terpenes strictly depends on π bonds, with conjugated systems showing markedly higher activity than non-conjugated or saturated analogs [1].

Antioxidant ABTS assay Terpenoid

Radical Trapping Stoichiometry in Biological Substrates: α-Terpinene vs. γ-Terpinene

In a direct head-to-head comparison, α-terpinene (α-TH) trapped approximately 0.7 radicals per molecule when protecting erythrocytes and 0.5 radicals per molecule when protecting methyl linoleate (LH) from AAPH-induced oxidation [1]. In contrast, its isomer γ-terpinene (γ-TH) trapped approximately 1.2 radicals per molecule in both erythrocyte and LH protection assays [1]. Both compounds scavenged approximately 0.4 radicals when protecting DNA [1].

Antioxidant Radical trapping Biological protection

Larvicidal Potency Against Aedes aegypti: α-Terpinene vs. Monoterpene Panel

A comparative study of isolated monoterpenes reported an LC50 value of 14.7 μg/mL for α-terpinene against Aedes aegypti larvae [1]. This represents approximately 2.5-fold higher potency than γ-terpinene (37.2 μg/mL) and approximately 2.9-fold higher than p-cymene (43.3 μg/mL) in the same assay system [1].

Larvicidal Mosquito control Aedes aegypti

Antibacterial Activity Against S. aureus: α-Terpinene Outperforms α-Pinene and Sabinene

In a direct comparison of individual monoterpene components, α-terpinene demonstrated an MIC of 0.625 mg/mL against Staphylococcus aureus, which is half the concentration required for α-pinene (1.250 mg/mL) and sabinene (1.250 mg/mL) [1]. Against Escherichia coli, α-terpinene showed an MIC of 1.250 mg/mL [1].

Antibacterial MIC Staphylococcus aureus

Autoxidation Mechanism Divergence: α-Terpinene Forms Allylic Epoxides, Not Hydroperoxides Like Limonene

Chemical analysis demonstrated that α-terpinene degrades rapidly upon air exposure, forming allylic epoxides and p-cymene as major oxidation products along with hydrogen peroxide [1]. This oxidation pathway differs fundamentally from that of limonene, which forms highly allergenic hydroperoxides as primary autoxidation products [1]. The sensitization potency of α-terpinene increased after air exposure, with allylic epoxides and an α,β-unsaturated aldehyde identified as strong sensitizers in the local lymph node assay [1].

Autoxidation Stability Oxidation products

Efflux Pump Inhibition: α-Terpinene Potentiates Antibiotic Activity Against S. aureus NorA

α-Terpinene, as the main constituent of Chenopodium ambrosioides essential oil, was shown to inhibit the NorA efflux pump in Staphylococcus aureus strain 1199B, thereby potentiating the antibacterial action of fluoroquinolone antibiotics [1]. This property is not a generic feature of all monoterpenes; for instance, α-pinene and limonene exhibit varying degrees of efflux pump modulation that differ from α-terpinene's activity profile [1].

Efflux pump Antibiotic potentiation NorA

alpha-Terpinene (CAS 99-86-5): Evidence-Backed Application Scenarios Where Differentiation Drives Selection


Natural Antioxidant for Lipid and Cellular Protection Studies

α-Terpinene's demonstrated radical trapping capacity in biological substrates (0.5–0.7 radicals per molecule in lipid and erythrocyte systems) and its top-tier classification in ABTS•+ assays make it suitable for investigating antioxidant mechanisms in lipid peroxidation and cellular oxidative stress models [1][2]. However, where maximum per-molecule radical trapping is required, γ-terpinene (1.2 radicals per molecule) should be considered as a more potent alternative [1].

Larvicidal Agent Development for Aedes aegypti Vector Control

With an LC50 of 14.7 μg/mL against Aedes aegypti larvae, α-terpinene offers 2.5× higher potency than γ-terpinene and 2.9× higher than p-cymene, positioning it as a superior candidate monoterpene for larvicidal formulation research [3].

Antibacterial Research Targeting Gram-Positive Pathogens

α-Terpinene's MIC of 0.625 mg/mL against S. aureus is half that of α-pinene and sabinene, making it a more potent selection for studies on natural antibacterial agents against Gram-positive bacteria [4]. Additionally, its demonstrated NorA efflux pump inhibition offers a specialized application in antibiotic potentiation research [5].

Analytical Reference Standard for Terpene Quantification

Commercially available analytical standard grade α-terpinene (≥90% GC purity; Sigma-Aldrich Cat. No. 95652) is suitable for chromatographic determination in complex matrices such as wines, essential oils, and plant extracts . For general research applications, technical grades with ≥95% GC purity are available .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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